6-Bromo-3,5-dimethylbenzo[d]isoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3,5-dimethyl-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-3-7-6(2)11-12-9(7)4-8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZSBZLBJVWCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)ON=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Strategies for 6 Bromo 3,5 Dimethylbenzo D Isoxazole
Established Approaches for Benzoisoxazole Ring System Formation
The construction of the benzoisoxazole core is a well-documented area of heterocyclic chemistry. Traditional and modern methods offer various pathways, primarily involving cycloaddition or ring-closing strategies. chim.it
Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful and direct method for assembling the benzoisoxazole scaffold. nih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile to form the five-membered isoxazole (B147169) ring fused to a benzene (B151609) ring. youtube.com
A prominent example is the reaction between in situ generated nitrile oxides and arynes (benzynes). nih.gov Nitrile oxides can be formed from corresponding chlorooximes, while arynes can be generated from precursors like o-(trimethylsilyl)aryl triflates under mild, fluoride-induced conditions. nih.gov This method is advantageous as it forms two bonds in a single step and tolerates a variety of functional groups. nih.gov The reaction scope is quite general, providing a novel route to functionalized benzoisoxazoles under mild conditions. nih.govorganic-chemistry.org
Table 1: Examples of [3+2] Cycloaddition for Benzoisoxazole Synthesis This table illustrates the scope of the cycloaddition reaction between various aryne precursors and chlorooximes, as described in the literature.
| Entry | Aryne Precursor | Chlorooxime | Product | Yield (%) |
| 1 | 3,4-dimethoxybenzyne | 4-Chlorobenzaldehyde oxime | 5,6-Dimethoxy-3-(4-chlorophenyl)benzo[d]isoxazole | 65 |
| 2 | 3,4-difluorobenzyne | 4-Chlorobenzaldehyde oxime | 5,6-Difluoro-3-(4-chlorophenyl)benzo[d]isoxazole | 36 |
| 3 | Benzyne | Cinnamaldehyde oxime | 3-Styrylbenzo[d]isoxazole | 70 |
| 4 | Benzyne | 3-Thiophenecarboxaldehyde oxime | 3-(Thiophen-3-yl)benzo[d]isoxazole | 54 |
| Data sourced from Dubrovskiy, A. V., & Larock, R. C. (2010). nih.gov |
Ring-closing or cyclization reactions are traditional and widely employed strategies for synthesizing the benzoisoxazole core. chim.it These methods typically involve the intramolecular formation of either a C–O bond or an N–O bond. chim.it
C–O Bond Formation: This pathway is one of the oldest approaches and commonly starts from an o-substituted aryloxime that possesses a suitable leaving group (e.g., a halogen) in the ortho position of the benzene ring. chim.it Treatment of this precursor with a base (such as K₂CO₃, KOH, or t-BuOK) in a polar solvent promotes intramolecular nucleophilic substitution, where the oxime oxygen attacks the ortho-carbon, displacing the leaving group to form the five-membered ring. chim.it
N–O Bond Formation: An alternative ring-closing strategy involves the cyclization of o-hydroxyaryl oximes or related imines. chim.it This approach forges the N–O bond to complete the isoxazole ring. A divergent synthesis method allows for the regioselective formation of either 3-substituted benzisoxazoles or 2-substituted benzoxazoles from a common ortho-hydroxyaryl N-H ketimine intermediate. organic-chemistry.org Under anhydrous conditions, N-O bond formation occurs to yield the benzisoxazole. organic-chemistry.org
Regioselective Introduction of Methyl and Bromo Substituents
Achieving the specific 6-bromo-3,5-dimethyl substitution pattern requires careful control over the regiochemistry of the reactions, either by directing substitution on a pre-formed ring or by designing precursors where the substitution pattern is already established.
Direct bromination of a 3,5-dimethylbenzo[d]isoxazole (B11770180) precursor is a feasible strategy for introducing the bromine atom at the C6 position. The success of this approach hinges on the directing effects of the existing substituents and the choice of brominating agent. The benzo[d]isoxazole ring system is considered electron-rich and thus amenable to electrophilic aromatic substitution. wikipedia.orgcommonorganicchemistry.com
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic rings. commonorganicchemistry.comorganic-chemistry.org The reaction is often performed in a suitable solvent, and the regioselectivity can be influenced by conditions. wikipedia.orgnih.gov For 3,5-dimethylbenzo[d]isoxazole, the 5-methyl group is an activating, ortho-para director. The ortho positions relative to this methyl group are C4 and C6. The C6 position is generally favored for electrophilic attack due to steric and electronic factors. Using NBS in a solvent like acetonitrile (B52724) or employing systems like NBS/silica gel can enhance regioselectivity for the desired C6 position. nih.gov
Table 2: Common Reagents for Electrophilic Aromatic Bromination
| Reagent System | Typical Substrate | Key Features |
| N-Bromosuccinimide (NBS) | Activated aromatics (phenols, anilines) | Convenient source of electrophilic bromine; mild conditions. wikipedia.orgcommonorganicchemistry.com |
| NBS / Acid Catalyst | Acetanilide | Acid protonates NBS, making bromine more electrophilic. youtube.com |
| NBS / Silica Gel | Various aromatics | Good for regioselective brominations. nih.gov |
| Bromine (Br₂) / Lewis Acid (e.g., FeBr₃) | General aromatics | Classic, powerful brominating system. youtube.com |
| This table summarizes common laboratory reagents for electrophilic aromatic bromination. |
A highly effective strategy for ensuring the correct placement of all substituents is to begin the synthesis with a precursor that already contains the desired substitution pattern on the benzene ring. This approach avoids potential issues with regioselectivity and low yields that can arise from late-stage functionalization.
For the synthesis of 6-Bromo-3,5-dimethylbenzo[d]isoxazole, a logical starting material would be a substituted phenol (B47542) or acetophenone, such as 2-hydroxy-5-methylacetophenone. This precursor would first be brominated at the position para to the hydroxyl group (and meta to the acetyl group), yielding 4-bromo-2-hydroxy-5-methylacetophenone. This intermediate contains the correct arrangement of the bromo and methyl substituents on the phenyl ring. Subsequent reaction with hydroxylamine (B1172632) would form the corresponding oxime, which can then undergo an intramolecular ring-closing reaction (N-O bond formation) to construct the isoxazole ring, yielding the final target compound with the methyl group at the C3 position and the bromo and methyl groups at the C6 and C5 positions, respectively. chim.it
Optimization of Reaction Conditions and Process Efficiency for this compound
Optimizing the synthesis of this compound involves systematically adjusting reaction parameters to maximize yield, minimize side-product formation, and ensure scalability and efficiency. nih.gov
Key parameters for optimization include:
Solvent: The choice of solvent can significantly affect reaction rates and selectivity. In cycloaddition reactions, solvent polarity can influence the stability of intermediates and transition states. nih.gov For brominations with NBS, solvents like DMF can promote high para-selectivity. wikipedia.org
Temperature: Reaction temperature is a critical factor. While higher temperatures can increase reaction rates, they can also lead to undesired side reactions or decomposition. nih.gov For instance, in the in situ generation of reactive intermediates like nitrile oxides, controlling the temperature is crucial to balance their formation against their self-dimerization. nih.gov
Catalyst: The use of a catalyst can dramatically improve efficiency. Lewis acids can activate substrates in bromination reactions. youtube.com In modern coupling and cyclization reactions, transition metals or even organocatalysts are employed to facilitate bond formation under milder conditions. nih.govrsc.org
Reaction Time and Reagent Stoichiometry: Optimizing the duration of the reaction ensures complete conversion without degrading the product. In reactions involving multiple steps in one pot, controlling the rate of addition of certain reagents can be essential to align the rates of formation of different reactive intermediates, thereby maximizing the yield of the desired product. nih.gov
For example, in a [3+2] cycloaddition synthesis, the optimal time of addition for the precursor solutions was found to increase the yield of the target benzisoxazole from moderate levels to 90%. nih.gov Similarly, screening different bases, solvents, and temperatures is standard practice for optimizing traditional ring-closure reactions. chim.it
Conventional Thermal Methods
Traditional synthetic routes to benzo[d]isoxazoles often rely on thermal energy to drive the key cyclization reactions. A common strategy involves the intramolecular cyclization of ortho-substituted phenols. For instance, the synthesis of the closely related compound, 6-bromo-3-methylbenzo[d]isoxazole, is accomplished through the thermal treatment of an o-hydroxy-α-bromoacetophenone derivative in pyridine, achieving yields as high as 74%. This approach highlights a foundational method for constructing the benzoisoxazole ring system.
Another widely used conventional method is the cyclocondensation reaction between a β-diketone and hydroxylamine. nih.gov This reaction, typically performed with heating, provides a direct route to various isoxazole derivatives. The process involves the formation of an oxime intermediate, which then undergoes cyclization to form the stable isoxazole ring.
Table 1: Overview of Conventional Synthesis Example
| Product | Precursor | Reagents/Conditions | Yield |
| 6-Bromo-3-methylbenzo[d]isoxazole | o-hydroxy-α-bromoacetophenone derivative | Pyridine, Thermal Treatment | Up to 74% |
| 3,5-disubstituted isoxazoles | β-diketone | Hydroxylamine, Heating | Good nih.gov |
Microwave-Assisted Synthetic Routes
In the pursuit of more efficient and rapid chemical transformations, microwave-assisted synthesis has emerged as a powerful alternative to conventional heating. This technique significantly reduces reaction times, often from hours to mere minutes, while frequently improving product yields and purity. researchgate.net The use of microwave irradiation is considered a step toward green chemistry due to its energy efficiency and potential to reduce waste products. researchgate.net
Studies have demonstrated the successful synthesis of various isoxazole derivatives by reacting chalcones with hydroxylamine hydrochloride under microwave irradiation. researchgate.net This method has been shown to be superior to conventional heating, offering a dramatic increase in reaction speed and yield. For example, a reaction that takes 6-8 hours with conventional heating can be completed in 6-10 minutes using a microwave, with yields increasing from 58-69% to 67-82%. researchgate.net
Furthermore, novel one-pot, three-component syntheses of isoxazoles have been developed using microwave technology. organic-chemistry.org These procedures, such as the consecutive Sonogashira coupling of acid chlorides with terminal alkynes followed by a 1,3-dipolar cycloaddition, are significantly accelerated by microwave heating. This approach reduces reaction times from several days to as little as 30 minutes and minimizes the formation of unwanted byproducts. organic-chemistry.org The synthesis of complex molecules like 3-[3-(2-hydroxyphenyl)-isoxazol-5-yl]-chromen-4-one has also been achieved in minutes with good yields under microwave conditions. zenodo.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 6-8 hours | 6-10 minutes |
| Yield | 58-69% | 67-82% |
| Data derived from the synthesis of 5-(substituted phenyl)-3-phenylisoxazole derivatives. researchgate.net |
Metal-Catalyzed Approaches in Benzoisoxazole Synthesis
Metal-catalyzed reactions represent a cornerstone of modern organic synthesis, providing highly efficient and selective routes to complex molecules. In the context of benzoisoxazole synthesis, various metal catalysts have been employed to facilitate key bond-forming steps.
Palladium catalysts, for example, have been used for the directed C-H arylation of isoxazoles, enabling the introduction of aryl groups at specific positions on the heterocyclic ring. mdpi.com Copper(I)-catalyzed procedures have also been developed for the regioselective one-pot synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes. nih.gov Another approach involves a triphenylphosphine (B44618) (PPh3)-mediated Barbier-Grignard-type reaction, which allows for the synthesis of 3-substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles and various bromides. organic-chemistry.org These methods offer versatile and powerful tools for the functionalization and synthesis of the benzoisoxazole core.
Table 3: Examples of Metal-Catalyzed Reactions in Isoxazole Synthesis
| Catalyst System | Reaction Type | Substrates | Product Type |
| Palladium (e.g., [PdCl2(MeCN)2]) | C-H Arylation | Isoxazoles and Aryl Halides | C5-Arylated Isoxazoles mdpi.com |
| Copper(I) | 1,3-Dipolar Cycloaddition | Terminal Acetylenes and Nitrile Oxides | 3,5-Disubstituted Isoxazoles nih.gov |
| PPh3 (mediator) | Barbier-Grignard-type Reaction | 2-Hydroxybenzonitriles and Bromides | 3-Substituted 1,2-Benzisoxazoles organic-chemistry.org |
Green Chemistry Principles in the Synthesis of Benzoisoxazole Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, including benzoisoxazole derivatives. The goal is to develop processes that are more environmentally benign by minimizing waste, using less hazardous substances, and improving energy efficiency.
Several strategies align with green chemistry principles in the synthesis of these compounds:
Microwave-Assisted Synthesis: As previously discussed, using microwave irradiation significantly reduces energy consumption and reaction times, which is a core tenet of green chemistry. researchgate.netnih.gov
Use of Greener Solvents: Research has focused on replacing traditional volatile organic solvents with more environmentally friendly alternatives. Water and glycerol (B35011), for example, have been used as green solvents for the synthesis of related heterocyclic compounds. orgchemres.org
Solvent-Free and Catalytic Reactions: The development of solvent-free reaction conditions, such as those using sonication, offers a significant environmental advantage by eliminating solvent waste entirely. researchgate.net The use of efficient and reusable catalysts, including nanoparticle-based systems, further enhances the green credentials of a synthetic process. researchgate.net
One-Pot Procedures: Multi-component, one-pot reactions are inherently greener than multi-step syntheses. organic-chemistry.org They reduce the number of purification steps, which in turn minimizes solvent use and waste generation, leading to higher process efficiency.
Table 4: Application of Green Chemistry Principles in Heterocyclic Synthesis
| Green Chemistry Principle | Application Example | Benefit |
| Energy Efficiency | Microwave irradiation instead of conventional heating. researchgate.net | Drastically reduced reaction times and energy input. |
| Safer Solvents | Use of water or glycerol as the reaction medium. orgchemres.org | Reduced toxicity and environmental impact. |
| Waste Prevention | One-pot, three-component synthesis. organic-chemistry.org | Fewer workup and purification steps, minimizing waste. |
| Catalysis | Use of reusable nanoparticle-supported catalysts. researchgate.net | Catalyst can be recovered and reused, reducing waste and cost. |
Advanced Spectroscopic and Structural Elucidation Methodologies for 6 Bromo 3,5 Dimethylbenzo D Isoxazole
Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of 6-Bromo-3,5-dimethylbenzo[d]isoxazole offers critical information about the number, connectivity, and electronic environment of the hydrogen atoms. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The aromatic protons, influenced by the bromine substituent and the heterocyclic ring, would likely appear as singlets in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The two methyl groups, being in different positions on the benzene (B151609) and isoxazole (B147169) rings respectively, are expected to show two separate sharp singlets in the upfield region, generally between δ 2.0 and 3.0 ppm. The integration of these signals would confirm the presence of one proton on the benzene ring and six protons corresponding to the two methyl groups.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | Ar-H |
| ~7.3 | s | 1H | Ar-H |
| ~2.5 | s | 3H | CH₃ |
| ~2.4 | s | 3H | CH₃ |
Note: This is a hypothetical representation. Actual chemical shifts may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environments. For this compound, with its nine carbon atoms, the spectrum would display distinct peaks for each carbon, unless symmetry results in equivalence. The carbons of the benzene ring would resonate in the aromatic region (δ 110-160 ppm), with the carbon atom bonded to the bromine atom showing a characteristic shift. The carbons of the isoxazole ring would also appear in the downfield region, with the C=N and C-O carbons having specific chemical shifts. The two methyl carbons would be observed in the upfield region of the spectrum (δ 10-30 ppm).
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=N |
| ~160 | C-O |
| ~150 | C-Br |
| ~130-140 | Aromatic C |
| ~110-120 | Aromatic C |
| ~20 | CH₃ |
| ~15 | CH₃ |
Note: This is a hypothetical representation. Actual chemical shifts may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of protons within the aromatic ring, if any were coupled.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular skeleton, including the connections between the methyl groups, the benzene ring, and the isoxazole moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in confirming the relative positions of the methyl groups and the aromatic protons.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display a series of absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected absorptions include:
Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.
Aliphatic C-H stretching: From the methyl groups, appearing just below 3000 cm⁻¹.
C=N stretching: Of the isoxazole ring, usually in the region of 1600-1650 cm⁻¹.
C=C stretching: From the aromatic ring, appearing around 1450-1600 cm⁻¹.
C-O stretching: Associated with the isoxazole ring, typically in the 1000-1300 cm⁻¹ range.
C-Br stretching: This would be found in the fingerprint region, generally below 700 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Br bond, which can sometimes be weak in the IR spectrum. The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for the determination of the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₉H₈BrNO, the exact mass can be calculated and subsequently confirmed by high-resolution mass spectrometry (HRMS).
The presence of a bromine atom is a key feature that would be readily identifiable in the mass spectrum due to the characteristic isotopic pattern of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass-to-charge units (m/z).
While specific experimental mass spectral data for this compound is not extensively available in the public domain, a hypothetical fragmentation analysis can be postulated based on the known fragmentation pathways of related heterocyclic compounds. The fragmentation would likely initiate from the molecular ion, with potential cleavage of the isoxazole ring, loss of methyl groups, or elimination of a bromine radical or carbon monoxide.
A detailed analysis of the fragmentation pattern would provide valuable insights into the stability of the benzisoxazole ring system and the relative bond strengths within the molecule.
Interactive Data Table: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| Monoisotopic Mass | 224.98399 Da |
| [M]⁺ Peak (m/z) | Expected around 224.98 |
| [M+2]⁺ Peak (m/z) | Expected around 226.98 |
| Isotopic Ratio | ~1:1 |
| Major Fragmentation Pathways | Data not available |
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Characterization
Electronic absorption and emission spectroscopy, encompassing UV-Visible and fluorescence spectroscopy, are powerful tools for probing the electronic structure and photophysical properties of molecules. These techniques provide information about the electronic transitions between different energy levels within a molecule, which are influenced by the molecular structure, substituents, and the solvent environment.
The electronic absorption spectrum of this compound is expected to exhibit characteristic absorption bands in the ultraviolet and possibly the visible region, corresponding to π-π* and n-π* electronic transitions within the aromatic and heterocyclic ring systems. The position, intensity, and shape of these absorption bands are sensitive to the electronic effects of the bromine atom and the methyl groups.
Fluorescence spectroscopy would reveal the emission properties of the molecule after electronic excitation. The fluorescence spectrum, Stokes shift (the difference between the absorption and emission maxima), and quantum yield are key photophysical parameters that would characterize the de-excitation pathways of the excited state. The presence of the heavy bromine atom could potentially influence the photophysical properties through the heavy-atom effect, which can promote intersystem crossing and affect the fluorescence quantum yield.
A comprehensive study of the electronic spectra in various solvents of differing polarity would further elucidate the nature of the electronic transitions and the charge distribution in the ground and excited states.
Interactive Data Table: Spectroscopic Properties
| Spectroscopic Technique | Parameter | Value |
| UV-Visible Absorption | λmax (nm) | Data not available |
| Molar Absorptivity (ε) | Data not available | |
| Fluorescence Emission | λem (nm) | Data not available |
| Quantum Yield (Φ) | Data not available | |
| Stokes Shift (nm) | Data not available |
X-ray Crystallographic Studies for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles.
This data would unequivocally confirm the connectivity of the atoms and the planarity of the benzisoxazole ring system. Furthermore, the crystal structure would reveal the intermolecular interactions, such as halogen bonding, π-π stacking, or van der Waals forces, that govern the packing of the molecules in the crystal lattice. The positions of the bromine atom and the two methyl groups on the benzene ring would be precisely located, confirming the 6-bromo-3,5-dimethyl substitution pattern.
To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. The determination of its solid-state structure would be a valuable contribution to the structural chemistry of benzisoxazole derivatives.
Interactive Data Table: Crystallographic Data
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (Å) | Data not available |
| **Bond Angles (°) ** | Data not available |
| Torsional Angles (°) | Data not available |
Reactivity and Chemical Transformations of 6 Bromo 3,5 Dimethylbenzo D Isoxazole
Reactivity of the Aryl Bromine Moiety
The bromine atom at the 6-position of the benzo[d]isoxazole ring is a key functional handle for a variety of synthetic transformations. Its reactivity is characteristic of an aryl bromide, making it amenable to several classes of reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The aryl bromine of 6-Bromo-3,5-dimethylbenzo[d]isoxazole is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for constructing complex molecular architectures. researchgate.netorganic-chemistry.orgwikipedia.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or its ester, to form a new C-C bond. wikipedia.org For this compound, a Suzuki reaction would replace the bromine atom with various aryl, heteroaryl, or alkyl groups, depending on the boronic acid used. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), a base (such as Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system (e.g., toluene, dioxane, or DMF/water). researchgate.net
Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. researchgate.net This reaction would allow for the introduction of an alkynyl moiety at the 6-position of the benzoisoxazole core. The process is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base, such as triethylamine or diisopropylethylamine. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new carbon-carbon bond at the 6-position. organic-chemistry.orgbeilstein-journals.org This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer. organic-chemistry.org
Below is a table illustrating typical conditions for these cross-coupling reactions as they would apply to this compound.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Potential Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3,5-Dimethyl-6-phenylbenzo[d]isoxazole |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 3,5-Dimethyl-6-(phenylethynyl)benzo[d]isoxazole |
| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF | 6-((E)-2-Phenylvinyl)-3,5-dimethylbenzo[d]isoxazole |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. youtube.comlibretexts.org For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.org
The benzo[d]isoxazole ring system itself is electron-deficient, which can facilitate nucleophilic attack. However, without additional potent electron-withdrawing groups (like a nitro group) on the benzene (B151609) portion of the molecule, the reactivity of this compound towards SNAr is expected to be low. libretexts.org Standard SNAr reactions with strong nucleophiles like alkoxides or amines would likely require harsh conditions (high temperatures and pressures) and may result in low yields. The presence of the electron-donating methyl groups on the benzene ring further deactivates the system towards nucleophilic attack, making this pathway less favorable compared to metal-catalyzed coupling reactions. nih.gov
Formation of Organometallic Reagents (e.g., Grignard, Organolithium)
The aryl bromine can be converted into highly reactive organometallic intermediates, such as Grignard or organolithium reagents. mnstate.eduwikipedia.org These reagents act as powerful carbon nucleophiles and are invaluable for forming new carbon-carbon bonds with a wide range of electrophiles.
Grignard Reagent Formation: Treatment of this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) would lead to the formation of the corresponding Grignard reagent, 6-(Magnesiobromo)-3,5-dimethylbenzo[d]isoxazole. mnstate.eduwikipedia.org This reagent could then be reacted with electrophiles such as aldehydes, ketones, esters, or carbon dioxide.
Organolithium Reagent Formation: An alternative method to generate a potent nucleophile is through lithium-halogen exchange. This is typically achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like THF. This would yield 6-Lithio-3,5-dimethylbenzo[d]isoxazole, which can react with a similar range of electrophiles as the Grignard reagent. researchgate.net
Electrophilic Aromatic Substitution on the Benzoisoxazole Nucleus
The benzo[d]isoxazole ring system is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the heterocyclic isoxazole (B147169) portion. sphinxsai.comsciensage.info However, the benzene ring is activated by the two methyl groups, which are ortho, para-directing. The directing effects of the existing substituents (bromo, two methyl groups, and the fused isoxazole ring) will compete to determine the position of any new substituent. The most likely position for electrophilic attack would be the C4 or C7 position, though harsh reaction conditions may be required.
Halogenation Reactions (Beyond Initial Bromination)
Further halogenation, such as chlorination or iodination, would be an electrophilic aromatic substitution reaction. The introduction of another halogen atom onto the ring would require forcing conditions due to the deactivating effect of the existing bromine atom and the benzoisoxazole core. acs.orgnih.govorganic-chemistry.org The reaction would likely proceed with a halogenating agent (e.g., Cl₂, Br₂, I₂) and a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). The position of the new halogen would be directed by the activating methyl groups, likely to the C4 or C7 position.
Nitration and Sulfonation Studies
Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce a nitro (-NO₂) or sulfonic acid (-SO₃H) group, respectively, onto an aromatic ring.
Nitration: This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Due to the deactivating nature of the benzoisoxazole ring and the bromine atom, nitration of this compound would likely require strong conditions. The directing influence of the substituents would again favor substitution at the C4 or C7 position.
Sulfonation: Sulfonation is usually achieved by treatment with fuming sulfuric acid (H₂SO₄/SO₃). Similar to nitration, the deactivated nature of the substrate would necessitate forcing conditions. The sulfonic acid group would be expected to add to the C4 or C7 position.
Detailed experimental studies specifically on the further halogenation, nitration, or sulfonation of this compound are not widely reported in the literature, and the outcomes described are based on established principles of electrophilic aromatic substitution on substituted aromatic systems.
Reactivity of the Benzoisoxazole Heterocycle
The inherent reactivity of the benzoisoxazole core is largely dictated by the nature of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement, while aromatic, possesses a labile N-O bond that is susceptible to cleavage under various conditions, leading to a cascade of interesting chemical transformations.
Ring-Opening and Ring-Expansion Reactions
The cleavage of the N-O bond is intrinsically linked to ring-opening reactions of the isoxazole moiety. These reactions can transform the heterocyclic system into open-chain structures with valuable functional groups. For instance, the reductive ring opening of 3,5-dimethylisoxazole (B1293586) derivatives has been utilized as a strategic step in the synthesis of curcuminoids, where the isoxazole ring serves as a masked 1,3-dicarbonyl equivalent. nih.gov This transformation is typically achieved using reagents like molybdenum hexacarbonyl, followed by acidic hydrolysis. nih.gov
Electrophilic ring-opening halogenations represent another facet of isoxazole reactivity. Treatment of isoxazoles with electrophilic chlorinating or brominating agents can lead to the cleavage of the N-O bond and the formation of tertiary halogenated compounds. nih.gov This methodology provides a unique pathway to functionalized acyclic structures from aromatic heterocyclic precursors.
While ring-expansion reactions of the benzoisoxazole ring system itself are less commonly reported, the broader field of heterocyclic chemistry offers many examples of such transformations, often proceeding through rearrangement of reactive intermediates generated from initial ring-opening events. mdpi.com
Cycloaddition Reactions Involving the Isoxazole Moiety
The isoxazole ring is most commonly formed through 1,3-dipolar cycloaddition reactions between a nitrile oxide and an alkyne or alkene. researchgate.netorganic-chemistry.org However, the participation of the benzoisoxazole ring itself as a component in cycloaddition reactions is not a prominent feature of its chemistry. The aromatic nature of the fused ring system generally renders it less reactive as a diene or dipolarophile in typical cycloaddition reactions. Instead, the synthetic utility of cycloadditions in the context of this molecule lies in the construction of the isoxazole ring itself. Intramolecular nitrile oxide cycloaddition (INOC) is a powerful method for constructing bicyclic and polycyclic isoxazole-containing structures. nih.gov
Functionalization at Methyl Substituents
The two methyl groups at the 3- and 5-positions of the benzoisoxazole ring offer additional avenues for chemical modification, allowing for the elaboration of the core structure.
Benzylic Bromination and Subsequent Transformations
The methyl groups attached to the aromatic benzoisoxazole system are susceptible to benzylic halogenation, a radical-mediated process. While direct studies on this compound are scarce, the principles of benzylic bromination are well-established. Reagents such as N-bromosuccinimide (NBS), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions, are commonly employed to selectively brominate benzylic positions.
This reaction proceeds via a free radical mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to yield the bromomethyl derivative. The resulting benzylic bromides are versatile synthetic intermediates that can readily undergo nucleophilic substitution reactions to introduce a wide range of functional groups.
Oxidation and Reduction Reactions
The methyl groups on the this compound scaffold can also be subjected to oxidation and reduction reactions, although specific literature on the title compound is limited. Generally, benzylic methyl groups can be oxidized to aldehydes, carboxylic acids, or alcohols using a variety of oxidizing agents, with the outcome often dependent on the reaction conditions and the nature of the oxidant.
Conversely, while the methyl groups themselves are not typically subject to reduction, functional groups derived from them can be. For example, if a methyl group is first oxidized to a carbonyl group, this can then be reduced to an alcohol or a methylene group. The choice of reducing agent would dictate the extent of reduction.
Theoretical and Computational Investigations of 6 Bromo 3,5 Dimethylbenzo D Isoxazole
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, which in turn dictates the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule. This analysis determines the most stable conformation by optimizing the molecular geometry to its lowest energy state. For 6-Bromo-3,5-dimethylbenzo[d]isoxazole, a full conformational analysis and detailed optimized geometry parameters (bond lengths, bond angles, and dihedral angles) from peer-reviewed studies are not currently available. Such a study would typically involve calculations using a specified functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to accurately model the molecule's structure.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
Computational studies, likely employing DFT, have provided some preliminary data for this compound. The HOMO-LUMO gap has been reported to be 4.3 eV. The introduction of the bromine atom at the 6-position is noted to induce a positive shift of 0.15 eV in the HOMO energy level, suggesting an electronic perturbation by the halogen substituent. A complete FMO analysis would also include visualization of the HOMO and LUMO electron density distributions across the molecular framework, which indicates the likely sites for electrophilic and nucleophilic attack.
| Computational Parameter | Reported Value |
| HOMO-LUMO Gap | 4.3 eV |
| HOMO Energy Shift (due to Bromine) | +0.15 eV |
| CAS Number | 1345119-01-8 |
This interactive table summarizes the currently available computational data for this compound.
Electrostatic Potential Surface Analysis
An Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP analysis would be expected to show negative potential (typically colored red) around the oxygen and nitrogen atoms of the isoxazole (B147169) ring, indicating their nucleophilic character. Positive potential (blue) would likely be observed around the hydrogen atoms of the methyl groups and the aromatic ring. Specific ESP maps and calculated potential values for this compound are not available in the reviewed literature.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can predict various spectroscopic parameters, which can aid in the identification and characterization of a compound.
Computational NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can then be compared with experimental data to confirm the molecular structure. There are currently no published computational NMR chemical shift predictions for this compound.
Vibrational Frequency Calculations (IR, Raman)
Theoretical calculations of vibrational frequencies can predict the Infrared (IR) and Raman spectra of a molecule. These calculations, typically performed using DFT, help in assigning the observed vibrational bands to specific functional groups and modes of vibration within the molecule. A full theoretical vibrational analysis for this compound, including predicted frequencies and intensities, has not been found in the existing scientific literature.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a crucial tool for understanding the intricate details of chemical reactions, including the synthesis of heterocyclic compounds like this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, intermediates, and transition states.
The synthesis of benzo[d]isoxazoles often involves a key cyclization step. For instance, a common route could be the intramolecular cyclization of a suitably substituted oxime. Computational methods, particularly DFT, can be used to locate and characterize the transition state for this crucial ring-forming step.
A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Its characterization involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms the reactant into the product. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For the cyclization leading to this compound, the transition state would likely feature a partially formed N-O bond and a distorted geometry of the precursor molecule.
For a multi-step synthesis, computational analysis can compare different potential pathways to determine the most energetically favorable route. For example, in the synthesis of substituted isoxazoles, DFT calculations have been used to investigate the mechanism of cycloaddition reactions, revealing the energetic barriers for different regioisomeric pathways. nsf.gov
A hypothetical energetic profile for a key cyclization step in the synthesis of this compound is presented below.
| Species | Relative Energy (kcal/mol) |
| Reactant (Precursor Oxime) | 0.0 |
| Transition State | +25.5 |
| Product (this compound) | -15.2 |
This table is illustrative and represents a plausible energetic profile for a cyclization reaction. Actual values would depend on the specific reaction and the level of theory used in the calculation.
Emerging Research Areas and Potential Applications in Non Biomedical Fields
Applications in Materials Science
The rigid, planar structure and potential for electronic modification make 6-Bromo-3,5-dimethylbenzo[d]isoxazole an interesting candidate for the development of novel organic materials.
While direct studies on this compound for OLED applications are not extensively documented, the fluorescent properties of other isoxazole (B147169) derivatives provide a strong basis for inferring this potential. nih.gov Isoxazoles can be incorporated into larger conjugated systems, which are the fundamental components of organic light-emitting materials. The isoxazole ring can act as both a structural scaffold and an electronic modulator, influencing the emission color and efficiency of the resulting material. nih.gov The bromine atom on the benzo[d]isoxazole core offers a site for further functionalization through cross-coupling reactions, allowing for the tuning of the compound's photophysical properties. This tunability is a critical aspect in the design of materials for specific OLED applications, such as displays and solid-state lighting.
The structure of this compound, with its reactive bromine site, makes it a viable building block, or monomer, for the synthesis of functional polymers and dendrimers. The bromo-functionalization allows for polymerization through various cross-coupling reactions, such as Suzuki or Stille coupling, to create well-defined polymer chains. These polymers, incorporating the benzo[d]isoxazole moiety, could exhibit interesting thermal, electronic, and photophysical properties. Dendrimers, which are highly branched, tree-like molecules, could also be constructed using this compound as a core or a branching unit, leading to materials with potential applications in catalysis, drug delivery, and nanoscale electronics.
Role in Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The heterocyclic nature of this compound suggests its potential to participate in various self-assembly processes. The nitrogen and oxygen atoms in the isoxazole ring can act as hydrogen bond acceptors, while the aromatic system can engage in π-π stacking interactions. mdpi.com These directional and specific interactions can guide the spontaneous organization of molecules into larger, well-ordered architectures, such as liquid crystals, gels, or crystalline co-crystals. The ability to form such supramolecular structures is of interest for the development of "smart" materials that can respond to external stimuli.
Analytical Chemistry Applications
The potential for fluorescence and metal coordination makes this compound a candidate for development in analytical chemistry.
The inherent fluorescence of some isoxazole-containing systems is a key property that can be exploited for sensing applications. nih.gov By attaching specific recognition units to the this compound core, it is conceivable to design fluorescent probes that can selectively detect the presence of certain ions, molecules, or changes in the local environment. The fluorescence of the probe could be "turned on" or "turned off" upon binding to the target analyte, providing a clear signal for detection. The bromine atom again serves as a convenient handle for chemically linking the benzo[d]isoxazole fluorophore to a variety of analyte-binding moieties.
The nitrogen and oxygen heteroatoms within the isoxazole ring of this compound can act as coordination sites for metal ions. nih.gov This property allows the compound to function as a ligand, forming stable complexes with various metals. The formation of these metal complexes can lead to changes in the spectroscopic or electrochemical properties of the system, which can be harnessed for the development of sensors for specific metal ions. Furthermore, by immobilizing these ligands onto a solid support, it may be possible to create materials for the selective separation and extraction of metal ions from complex mixtures, which has applications in environmental remediation and analytical preconcentration. The specific coordination chemistry will depend on the nature of the metal ion and the steric and electronic environment of the ligand.
Catalysis
The field of catalysis continually seeks novel molecular architectures to serve as efficient and selective catalysts or catalyst precursors. Heterocyclic compounds are a cornerstone in the design of ligands for transition metal catalysis and as scaffolds in organocatalysis. youtube.comyoutube.com The benzisoxazole framework, with its fused ring system and heteroatoms, presents an intriguing candidate for exploration in catalytic applications.
The utility of heterocyclic compounds as ligands in transition metal-catalyzed reactions is a well-established principle in synthetic chemistry. nih.gov These ligands play a crucial role in modulating the steric and electronic environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. N-heterocyclic carbenes (NHCs), for instance, are a prominent class of ligands known for their strong σ-donating properties, which form robust bonds with metal centers and enhance catalytic efficacy in a variety of transformations, including cross-coupling and metathesis reactions. acs.org
While direct evidence of this compound as a ligand precursor is not yet documented, its molecular structure contains the necessary elements for such an application. The benzisoxazole core is a bicyclic, heteroaromatic system that could be functionalized to create novel ligands. uri.edu The bromine atom at the 6-position offers a reactive site for further chemical modification, such as cross-coupling reactions, to introduce coordinating moieties. The nitrogen and oxygen heteroatoms within the isoxazole ring could also potentially coordinate with metal centers, although this would likely require ring-opening or rearrangement.
The development of new ligands is a key driver of innovation in catalysis. The synthesis of ligands from readily available heterocyclic starting materials is a common strategy. researchgate.net Given that various benzisoxazole derivatives can be synthesized through methods like [3+2] cycloaddition reactions, there is a potential pathway to produce a library of substituted benzisoxazoles, including this compound, which could then be evaluated as precursors for new catalytic ligands. researchgate.net The steric and electronic properties of such ligands could be fine-tuned by varying the substituents on the benzene (B151609) ring, which in turn could influence the performance of the resulting metal catalysts.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, complementing metal-based catalysis and biocatalysis. beilstein-journals.org Organocatalysts often rely on specific functional groups and molecular scaffolds to activate substrates and control stereoselectivity. scite.ai
Currently, there is no specific research detailing the use of this compound as an organocatalyst. However, the broader class of heterocyclic compounds has been explored for this purpose. For example, carbazole (B46965) skeletons have been investigated as scaffolds for organocatalysts due to their electron-donating properties. scite.ai The benzisoxazole scaffold, being a privileged structure in medicinal chemistry, possesses versatile binding properties that could potentially be harnessed in an organocatalytic context. nih.govrsc.org
The development of bifunctional organocatalysts, which contain both a Brønsted acid and a Brønsted base or a Lewis acid and a Lewis base moiety, is a common strategy for achieving high enantioselectivity. The this compound molecule could theoretically be modified to incorporate catalytically active functional groups. For instance, the bromine atom could be substituted with a group capable of hydrogen bonding or acting as a Lewis base. The inherent structural rigidity and defined stereoelectronic environment of the benzisoxazole core could provide a stable platform for these catalytic groups, potentially leading to novel and effective organocatalysts.
Future Research Directions and Methodological Advancements
Development of More Sustainable and Atom-Economical Synthetic Protocols
Traditional synthetic routes to benzisoxazoles often involve multiple steps, harsh reaction conditions such as strongly acidic or basic media, and the use of stoichiometric, often toxic, reagents. nih.gov Modern synthetic chemistry is increasingly focused on "green" principles, aiming for higher efficiency, reduced waste, and the use of environmentally benign materials. Future efforts in the synthesis of 6-Bromo-3,5-dimethylbenzo[d]isoxazole should prioritize the development of more sustainable and atom-economical protocols.
Research should focus on catalytic methods that minimize waste. For instance, copper(I)-catalyzed procedures for the synthesis of 3,5-disubstituted isoxazoles from nitrile oxides and terminal acetylenes represent a regioselective and efficient approach. nih.gov Adapting such catalytic systems for the specific substitution pattern of this compound could provide a more direct and less wasteful route. Another promising avenue is the use of hypervalent iodine species in catalytic intramolecular oxidative cycloadditions of aldoximes, which can proceed without excess oxidant or heating. mdpi.com The development of one-pot reactions, where multiple synthetic steps are combined into a single operation, would further enhance efficiency and reduce the need for intermediate purification steps, saving time, solvents, and energy. nih.gov The exploration of alternative energy sources, such as microwave irradiation or ultrasound, has already shown promise in accelerating the synthesis of isoxazole (B147169) derivatives, often leading to higher yields and shorter reaction times under milder conditions. nih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. researchgate.netmedium.com For a target molecule like this compound, these computational tools can dramatically reduce the trial-and-error nature of laboratory work. dtu.dk
ML models can be trained on vast datasets of known chemical reactions to predict the outcomes of new, untested transformations. researchgate.net This predictive power can be harnessed to identify the most promising synthetic routes to this compound, forecasting reaction yields and identifying potential by-products before a single experiment is run. sciencedaily.com Furthermore, AI algorithms can optimize reaction conditions (e.g., temperature, solvent, catalyst, and reagent ratios) with a level of efficiency that surpasses human capability. By systematically exploring the multi-dimensional space of reaction parameters, these algorithms can identify optimal conditions for maximizing yield and purity, saving significant resources and time. sciencedaily.comyoutube.com For instance, an ML model could analyze the effects of various catalysts and ligands on a key cross-coupling step, suggesting the ideal combination to achieve a high yield of the target compound. youtube.com This data-driven approach accelerates the development of robust and efficient synthetic protocols. medium.com
Advanced In-Situ Spectroscopic Techniques for Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. Advanced in-situ spectroscopic techniques, which monitor reactions as they occur in real-time, provide invaluable mechanistic insights. Applying these techniques to the synthesis of this compound would allow researchers to identify and characterize transient intermediates and transition states.
Techniques such as Process Analytical Technology (PAT), incorporating methods like FT-IR and NMR spectroscopy, can track the concentration of reactants, intermediates, and products throughout a reaction. This data helps to elucidate the reaction pathway and kinetics. For example, in the synthesis of fused isoxazoles, detailed spectroscopic studies have been instrumental in proposing reaction mechanisms, such as identifying the role of key intermediates like hydroxy(aryl)iodonium tosylate. mdpi.com For this compound, in-situ monitoring could clarify the precise sequence of bond-forming events in the cycloaddition step, leading to a more complete mechanistic picture and allowing for targeted optimization.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The functional groups present on the this compound ring system—specifically the bromo substituent—offer a gateway to a wide array of novel derivatives. The exploration of this reactivity is a key future direction. The bromine atom is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of diverse aryl, vinyl, and alkynyl groups at the 6-position, creating a library of novel compounds for biological screening or materials science applications.
Furthermore, the isoxazole ring itself can participate in various transformations. The formation of various fused heterocycles from isoxazoles is a noteworthy area of research. nih.gov Investigating the potential for ring-opening reactions, rearrangements, or further cycloadditions involving the benzisoxazole core could lead to unprecedented molecular architectures with unique properties. The strategic placement of the dimethyl groups may also influence the regioselectivity of these transformations, a hypothesis that warrants detailed experimental and computational investigation.
Synergy Between Computational and Experimental Methodologies for Rational Design
The modern approach to chemical research relies heavily on the synergy between computational modeling and experimental validation. rsc.org This collaborative approach is essential for the rational design of new derivatives of this compound with tailored properties.
Computational techniques, particularly Density Functional Theory (DFT), can be used to predict the structural, electronic, and spectroscopic properties of the molecule before it is synthesized. mdpi.comresearchgate.net For instance, DFT calculations can predict the molecule's geometry, orbital energies (HOMO-LUMO), and vibrational frequencies, which can then be compared with experimental data from techniques like X-ray crystallography and IR spectroscopy to confirm the structure. mdpi.comresearchgate.net This synergy is also critical in drug discovery. Molecular docking studies, a computational method, can predict how different derivatives of this compound might bind to a specific biological target, such as an enzyme or receptor. researchgate.netmdpi.com These in silico predictions can help prioritize which derivatives to synthesize and test experimentally, streamlining the discovery of new therapeutic agents. researchgate.net This iterative cycle of computational prediction followed by experimental synthesis and testing is a powerful paradigm for accelerating the development of functional molecules. nih.gov
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 6-Bromo-3,5-dimethylbenzo[d]isoxazole?
Answer:
The synthesis typically involves bromination of pre-functionalized isoxazole precursors. For example, bromination of 3,5-dimethylbenzo[d]isoxazole using N-bromosuccinimide (NBS) under controlled photolytic conditions (sun-lamp irradiation in CCl₄) selectively introduces bromine at the 6-position, achieving high regioselectivity (87% yield for the desired product) . Alternative routes may involve cyclization of nitroalkane derivatives or Schiff base intermediates, as described for structurally related isoxazoles . Key steps include refluxing in anhydrous solvents (e.g., DMSO, ethanol) and purification via recrystallization or column chromatography.
Basic: How is the structural identity of this compound confirmed in synthetic workflows?
Answer:
Structural characterization relies on a combination of spectroscopic and analytical techniques:
- 1H/13C-NMR : Distinct aromatic proton signals (e.g., singlet for methyl groups at δ ~2.3–2.5 ppm) and deshielded carbons adjacent to bromine (δ ~110–120 ppm) confirm substitution patterns .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 242.14) and isotopic splitting patterns (due to bromine) validate the molecular formula .
- X-ray Crystallography : Resolves spatial arrangements of substituents, particularly when crystallized from ethanol/water mixtures .
Advanced: What mechanistic insights explain the regioselectivity of bromination in 3,5-dimethylbenzo[d]isoxazole derivatives?
Answer:
Regioselectivity is governed by electronic and steric factors. Quantum-chemical calculations suggest that bromination at the 6-position is favored due to:
- Electron-Deficient Aromatic System : The isoxazole ring’s electron-withdrawing nature directs electrophilic bromine to the most nucleophilic position (para to the oxygen atom in the heterocycle).
- Steric Hindrance : Methyl groups at 3- and 5-positions hinder bromination at adjacent positions, leaving the 6-position accessible .
Experimental validation involves competitive bromination studies with deuterated analogs and kinetic isotope effect (KIE) measurements .
Advanced: How do substitution patterns (e.g., bromine, methyl groups) influence the compound’s bioactivity and interaction with biological targets?
Answer:
- Bromine : Enhances binding affinity to bromodomain-containing proteins (e.g., BRD4) via halogen bonding with carbonyl groups in histone mimics. This is corroborated by molecular docking studies showing ΔG values ≤ −7.5 kcal/mol .
- Methyl Groups : Improve metabolic stability by sterically shielding the isoxazole core from cytochrome P450-mediated oxidation. Comparative studies with non-methylated analogs show a 3-fold increase in plasma half-life .
Methodologies include surface plasmon resonance (SPR) for binding kinetics and 3D-QSAR models to predict activity cliffs .
Advanced: What computational tools are used to predict the reactivity and stability of this compound under varying conditions?
Answer:
- Density Functional Theory (DFT) : Calculates activation energies for bromination or hydrolysis pathways. For instance, the energy barrier for hydrolysis in aqueous acidic media is ~25 kcal/mol, indicating moderate stability .
- Molecular Dynamics (MD) Simulations : Models interactions in solvent environments (e.g., ethanol vs. DMSO), predicting solubility trends and aggregation behavior .
- ADMET Predictors : Estimate toxicity profiles (e.g., Ames test negativity) and blood-brain barrier permeability (logBB ~−1.2) .
Basic: What are common structural analogs of this compound, and how do their properties differ?
Answer:
Key analogs include:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| 5-Bromo-3-methylbenzo[d]isoxazole | 66033-69-0 | Bromine at 5-position; lower logP |
| 3-(Bromomethyl)benzo[d]isoxazole | 37924-85-9 | Bromomethyl group; higher reactivity |
| 6-Bromo-3-methylbenzo[d]isoxazole | 1345119-01-8 | Lacks 5-methyl; reduced steric bulk |
These analogs are synthesized via similar bromination protocols but exhibit distinct physicochemical properties (e.g., solubility, melting points) and biological activities .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- HPLC-PDA Purity Analysis : Ensure >95% purity to exclude confounding effects from byproducts (e.g., dibrominated derivatives) .
- Dose-Response Curves : Use Hill slopes to confirm target-specific vs. off-target effects (e.g., IC50 shifts under varying ATP concentrations in kinase assays) .
- Orthogonal Assays : Validate findings using SPR (binding affinity) and cellular thermal shift assays (CETSA) .
Basic: What safety precautions are recommended when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
